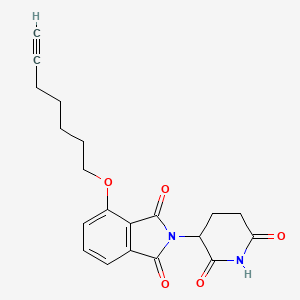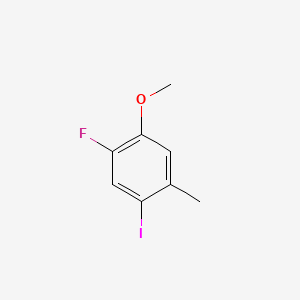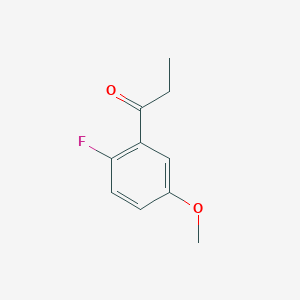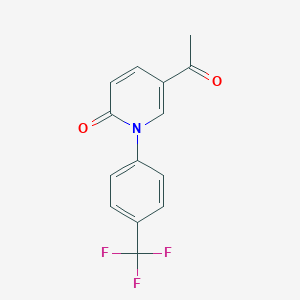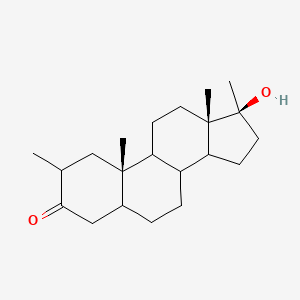
2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one, also known as methasterone, is a synthetic and orally active anabolic-androgenic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. Methasterone was initially developed for medical use but was never marketed as a prescription drug. Instead, it gained popularity as a dietary supplement in the bodybuilding community due to its ability to promote muscle growth and strength .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves several steps, starting from commercially available steroids. The key steps include:
Methylation: Introduction of methyl groups at the 2a and 17a positions.
Reduction: Reduction of the ketone group at the 3-position to a hydroxyl group.
Cyclization: Formation of the androstan structure through cyclization reactions.
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of methasterone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity methasterone suitable for research and development purposes .
化学反応の分析
Types of Reactions
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone.
Reduction: Reduction of the ketone group back to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17B position results in the formation of a ketone, while reduction of the ketone group at the 3-position yields a hydroxyl group .
科学的研究の応用
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on muscle growth, protein synthesis, and androgen receptor binding.
Medicine: Investigated for potential therapeutic applications in conditions such as muscle wasting and osteoporosis.
Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.
作用機序
The mechanism of action of 2a,17a-dimethyl-17B-hydroxy-5a-androstan-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences various molecular pathways, including the mTOR pathway, which plays a crucial role in muscle hypertrophy and anabolic processes .
類似化合物との比較
Similar Compounds
Drostanolone: A non-17α-alkylated counterpart of methasterone, used in medical and bodybuilding contexts.
Methylstenbolone: Another synthetic anabolic steroid with similar anabolic properties but different structural modifications.
Dymethazine: A prohormone that converts to methasterone in the body, used for its muscle-building effects.
Uniqueness
2a,17a-Dimethyl-17B-hydroxy-5a-androstan-3-one is unique due to its potent anabolic effects and oral bioavailability. Unlike many other anabolic steroids, it does not require injection and can be taken orally, making it more convenient for users. Additionally, its structural modifications enhance its anabolic properties while reducing androgenic effects, making it a preferred choice for bodybuilders and athletes .
特性
分子式 |
C21H34O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
(10S,13S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-,21-/m0/s1 |
InChIキー |
QCWCXSMWLJFBNM-RPTIVHBHSA-N |
異性体SMILES |
CC1C[C@]2(C(CCC3C2CC[C@]4(C3CC[C@]4(C)O)C)CC1=O)C |
正規SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
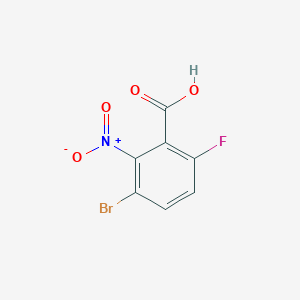

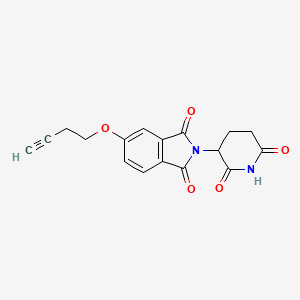
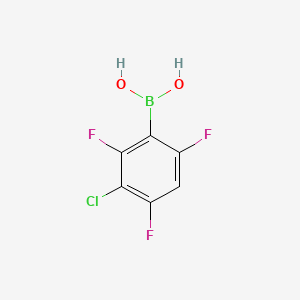
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
